tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Overview
Description
The compound “tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a thieno group, which is a five-membered ring containing four carbon atoms and one sulfur atom. The molecule also contains a tert-butyl group and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridine ring and the sulfur in the thieno ring would likely have a significant impact on the compound’s chemical properties .Mechanism of Action
Target of Action
Compounds of the pyrido[2,3-d]pyrimidin-5-one class, to which this compound belongs, are known to exhibit a wide range of biological activity . They have been found to interact with various targets such as tyrosine kinase and cyclin-dependent kinase (CDK4) .
Mode of Action
Related compounds in the pyrido[2,3-d]pyrimidin-5-one class are known to interact with their targets, leading to various cellular changes .
Biochemical Pathways
Related compounds have been found to impact a variety of pathways, leading to antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic effects .
Result of Action
Related compounds have been found to exhibit a wide range of biological activities, including antiproliferative effects .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it has bioactive properties, it could be studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for its potential use in chemical synthesis or materials science .
Properties
IUPAC Name |
tert-butyl 7-oxo-4,6-dihydrothieno[3,2-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-12(2,3)16-11(15)13-6-8-4-5-17-10(8)9(14)7-13/h4-5H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSMNGQTYGHKJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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